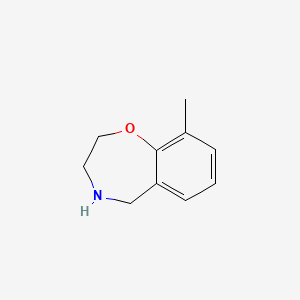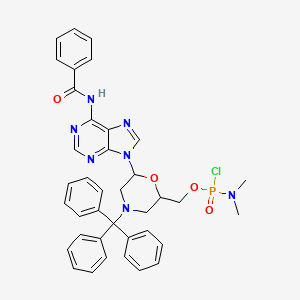![molecular formula C8H11FN2 B12089841 [(3-Fluoro-4-methylphenyl)methyl]hydrazine CAS No. 1016705-71-7](/img/structure/B12089841.png)
[(3-Fluoro-4-methylphenyl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Fluoro-4-methylphenyl)methyl]hydrazine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl]hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
[(3-Fluoro-4-methylphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
類似化合物との比較
[(3-Fluoro-4-methylphenyl)methyl]hydrazine can be compared with other similar compounds such as:
3-Fluoro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a hydrazine group.
2-Fluoro-4-isocyanato-1-methylbenzene: Another structurally related compound with different functional groups.
特性
CAS番号 |
1016705-71-7 |
|---|---|
分子式 |
C8H11FN2 |
分子量 |
154.18 g/mol |
IUPAC名 |
(3-fluoro-4-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,11H,5,10H2,1H3 |
InChIキー |
PLGFNGREPDIYMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)

![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)


![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)


![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)


![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
